2-(4-Morpholino)ethyl 2-bromoisobutyrate
Description
Context of Controlled Radical Polymerization (CRP) Techniques
For many years, free radical polymerization was a dominant method for producing a vast array of commercial polymers. iarjset.com This technique, however, inherently suffers from a lack of control over the polymerization process, leading to polymers with broad molecular weight distributions and poorly defined architectures due to spontaneous termination and chain transfer reactions. numberanalytics.com
To overcome these limitations, a class of methods known as Controlled Radical Polymerization (CRP), or Reversible-Deactivation Radical Polymerization (RDRP), was developed in the 1990s. numberanalytics.comacs.org CRP techniques introduce a dynamic equilibrium between a low concentration of active, propagating radical species and a vast majority of dormant, non-propagating chains. acs.orgcmu.edu This equilibrium minimizes irreversible termination events, allowing polymer chains to grow in a simultaneous and uniform manner. cmu.edu The key benefits of CRP include the ability to synthesize polymers with:
Predictable molecular weights. iarjset.com
Narrow molecular weight distributions (low polydispersity). iarjset.comcmu.edu
Complex architectures such as block, graft, and star polymers. numberanalytics.comcmu.edu
Defined chain-end functionalities. iarjset.comcmu.edu
The most prominent CRP methods that have revolutionized polymer synthesis include Nitroxide-Mediated Polymerization (NMP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.comnih.gov
| Technique | Mediating Species | Key Feature |
|---|---|---|
| Atom Transfer Radical Polymerization (ATRP) | Transition Metal Complex (e.g., Cu-based) | Reversible halogen atom transfer between the catalyst and the dormant polymer chain. sigmaaldrich.com |
| Reversible Addition-Fragmentation chain-Transfer (RAFT) | Dithioester or related compound (Chain Transfer Agent) | Degenerative chain transfer process to control radical concentration. nih.gov |
| Nitroxide-Mediated Polymerization (NMP) | Stable Nitroxide Radical (e.g., TEMPO) | Reversible trapping of the propagating radical by a stable nitroxide. sigmaaldrich.com |
Significance of Atom Transfer Radical Polymerization (ATRP) in Macromolecular Engineering
Among the CRP methods, Atom Transfer Radical Polymerization (ATRP) has become one of the most powerful and widely used tools for polymer synthesis. cmu.eduresearchgate.net Its robustness, tolerance to a wide variety of monomers and functional groups, and use of readily available and often inexpensive catalysts have contributed to its popularity. iarjset.comwikipedia.org
The fundamental principle of ATRP involves the reversible activation of a dormant polymer chain, which is capped with a halogen atom (typically bromine or chlorine), by a transition metal complex in a lower oxidation state (e.g., a copper(I) complex). wikipedia.orgsigmaaldrich.com This process generates a propagating radical and the metal complex in a higher oxidation state. The radical can then add monomer units before being rapidly deactivated by the higher-oxidation-state metal complex, returning the halogen atom to the chain end and regenerating the lower-oxidation-state catalyst. sigmaaldrich.com This dynamic equilibrium ensures that all chains grow at a similar rate, leading to polymers with low dispersity. cmu.edu
This high degree of control has established ATRP as a premier technique in macromolecular engineering—the design and synthesis of polymers with precisely defined composition, functionality, and topology. acs.orgcmu.edunih.gov It enables the creation of complex structures like block copolymers (by sequential monomer addition), star polymers, and polymer brushes on surfaces, which are crucial for applications in nanotechnology, biomedical systems, and advanced materials. cmu.eduresearchgate.net
Role of Halogenated Initiators in ATRP Systems
In an ATRP system, the initiator is a critical component that dictates the final polymer structure. The initiator is typically an alkyl halide (R-X) where the R-X bond is sufficiently weak to be reversibly cleaved by the transition metal catalyst. acs.orglibretexts.org The number of polymer chains grown in the system is determined by the initial concentration of the initiator. wikipedia.org
For a successful and controlled polymerization, the rate of initiation must be fast and quantitative, meaning every initiator molecule should start a polymer chain. cmu.educmu.edu This requires the initiator to be activated at least as quickly as the dormant polymer chains are reactivated during propagation. acs.orgcmu.edu Suitable initiators often have activating groups on the α-carbon, such as carbonyl, aryl, or cyano groups, which help to stabilize the resulting radical. acs.org
A key feature of ATRP is that the initiator fragment (R-) remains covalently bonded at one end of the polymer chain (the α-end), while the halogen atom (X) resides at the other, active end (the ω-end). cmu.edu This allows for the synthesis of telechelic polymers or polymers with specific α-end functionalities by simply choosing an initiator that already contains the desired functional group. cmu.eduuni-plovdiv.bg
Overview of 2-(4-Morpholino)ethyl 2-bromoisobutyrate as a Multifunctional ATRP Initiator
This compound is a specialized initiator designed for use in ATRP systems. sigmaaldrich.commendelchemicals.com Its chemical structure is uniquely suited for creating functional polymers.
| Property | Value |
|---|---|
| CAS Number | 627106-74-5 sigmaaldrich.com |
| Molecular Formula | C₁₀H₁₈BrNO₃ sigmaaldrich.com |
| Molecular Weight | 280.16 g/mol sigmaaldrich.com |
| Synonyms | 2-Bromo-2-methylpropanoic acid 2-(4-morpholinyl)ethyl ester, 2-Morpholinoethyl 2-bromo-2-methylpropanoate, ATRP initiator mendelchemicals.comsigmaaldrich.com |
The molecule possesses two key features that define its role in polymer synthesis:
The 2-bromoisobutyrate group : This moiety serves as the active initiation site for ATRP. sigmaaldrich.com The tertiary bromine atom is readily and reversibly abstracted by the ATRP catalyst, initiating the controlled growth of a polymer chain.
The morpholino group : This cyclic amine ether constitutes a functional group. sigmaaldrich.com By using this initiator, the morpholino functionality is incorporated at the α-terminus of every polymer chain produced.
This dual nature makes this compound a multifunctional initiator. While the bromoester portion performs the essential task of initiation, the morpholino group imparts a specific chemical character to the resulting polymer. This built-in functionality can be exploited in various ways, such as altering the polymer's solubility, providing a site for further chemical modification, or enabling the polymer to bind to specific surfaces or biological molecules like RNA. sigmaaldrich.comacs.org The use of such functional initiators is a powerful strategy in macromolecular engineering, allowing for the direct and efficient synthesis of polymers with precisely placed functionalities for targeted applications. uni-plovdiv.bg
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-ylethyl 2-bromo-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO3/c1-10(2,11)9(13)15-8-5-12-3-6-14-7-4-12/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXMMWOKORAPHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCN1CCOCC1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458084 | |
| Record name | Propanoic acid, 2-bromo-2-methyl-, 2-(4-morpholinyl)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627106-74-5 | |
| Record name | Propanoic acid, 2-bromo-2-methyl-, 2-(4-morpholinyl)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 627106-74-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Applications of 2 4 Morpholino Ethyl 2 Bromoisobutyrate in Controlled Radical Polymerization
Synthesis of Well-Defined Homopolymers
The synthesis of homopolymers with controlled characteristics is a fundamental application of ATRP. The use of 2-(4-Morpholino)ethyl 2-bromoisobutyrate allows for the production of well-defined polymers from a variety of monomer classes.
(Meth)acrylate monomers are a widely studied class of monomers in ATRP due to their commercial availability and the useful properties of the resulting polymers. While specific studies detailing the use of this compound are not extensively documented in readily available literature, the polymerization of (meth)acrylates using structurally similar initiators like ethyl 2-bromoisobutyrate is well-established. nih.govcmu.edu For instance, the ATRP of methyl methacrylate (B99206) (MMA) using an iron-based catalyst system and ethyl 2-bromoisobutyrate as the initiator has been shown to yield polymers with narrow molecular weight distributions (Mw/Mn = 1.20–1.50). nih.gov The morpholino functionality of the title compound would be expected to produce poly(methyl methacrylate) with a terminal morpholine (B109124) group, which could be beneficial for applications requiring enhanced hydrophilicity or a site for further chemical modification.
Styrenic monomers are another important class of monomers readily polymerized via ATRP. The polymerization of styrene (B11656) using alkyl halide initiators in the presence of a copper catalyst allows for the synthesis of polystyrene with controlled molecular weights and low polydispersity. researchgate.net Research on the ATRP of styrene using ethyl-2-bromo-isobutyrate as an initiator has demonstrated the ability to produce polystyrene with a low polydispersity (Mw/Mn = 1.04). researchgate.net By analogy, employing this compound as the initiator would result in polystyrene chains with a terminal morpholino group, potentially altering the polymer's solubility and surface properties.
The versatility of ATRP extends to a range of other vinyl monomers beyond (meth)acrylates and styrenics. Monomers such as 2-vinylpyridine (B74390) and N-isopropylacrylamide are of significant interest for the synthesis of functional and stimuli-responsive polymers.
The controlled polymerization of 2-vinylpyridine (2VP) via ATRP has been successfully achieved, leading to well-defined poly(2-vinylpyridine) (P2VP). researchgate.netrsc.org While specific examples using this compound are not prevalent, the general methodology involves the use of an alkyl halide initiator and a copper catalyst. The resulting P2VP can be used in the formation of block copolymers and other advanced architectures.
Similarly, the ATRP of N-isopropylacrylamide (NIPAAm) is a popular method for synthesizing thermoresponsive polymers. newiridium.comnih.gov Studies have shown that the end-group stability of poly(N-isopropylacrylamide) (PNIPAAm) is a critical factor for the successful synthesis of block copolymers. nih.gov The use of a functional initiator like this compound could introduce a stable, functional end-group, facilitating the creation of well-defined PNIPAAm-based materials.
Fabrication of Advanced Polymer Architectures
A significant advantage of controlled radical polymerization is the ability to create complex polymer architectures with high precision. This compound can be utilized as an initiator to fabricate such advanced structures.
Block copolymers are composed of two or more distinct polymer chains linked together. They can self-assemble into various nanostructures, making them useful in a wide range of applications. The synthesis of block copolymers via ATRP often involves the use of a macroinitiator, which is a polymer chain with an active initiator site at its end.
A homopolymer synthesized using this compound can act as a macroinitiator for the polymerization of a second monomer, leading to the formation of a diblock copolymer. For example, a polystyrene chain initiated with this compound could then be used to initiate the polymerization of methyl methacrylate, resulting in a polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA) copolymer with a terminal morpholino group. researchgate.netcmu.edupolymersource.cadergipark.org.trrsc.org
Star polymers consist of multiple polymer arms radiating from a central core. They possess unique properties, such as lower solution viscosity and a higher density of end-groups compared to their linear counterparts. cmu.edu The "core-first" method for synthesizing star polymers involves the use of a multifunctional initiator.
While this compound is a monofunctional initiator, it can be used to synthesize the arms of a star polymer in a "grafting-from" approach, where the initiator is first attached to a multifunctional core molecule. Alternatively, a one-pot synthesis of star polymers has been described by using an "inimer" (a molecule that is both a monomer and an initiator) in conjunction with a large excess of another monomer like styrene. researchgate.net A molecule like N-[2-(2-bromoisobutyryloxy)ethyl]maleimide, which has a similar initiating group to this compound, has been used in such a one-pot synthesis of star polymers with a polystyrene corona. researchgate.net
Graft Copolymerization Strategies
Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that differ in composition. cmu.edu The synthesis of these structures can be achieved through several methods, including "grafting-from," "grafting-onto," and "grafting-through" (or macromonomer) approaches. cmu.eduresearchgate.netnih.gov The "grafting-from" technique, where polymer chains are grown from initiating sites along a polymer backbone, is particularly effective for achieving high graft densities. cmu.edunih.gov
In this context, initiators like this compound are pivotal. While direct examples of its use in creating a multifunctional macroinitiator for graft copolymers are specific, the principle is well-established. A common strategy involves first synthesizing a polymer backbone containing reactive sites. For instance, a copolymer of methyl methacrylate (MMA) and a monomer bearing a hydroxyl group, like 2-hydroxyethyl methacrylate (HEMA), can be prepared. The hydroxyl groups along this P(MMA-co-HEMA) backbone can then be chemically modified to attach an ATRP initiator. This is accomplished by reacting the hydroxyl groups with a molecule like α-bromoisobutyryl bromide, converting them into initiator sites for the subsequent "grafting-from" polymerization of a second monomer. researchgate.net This creates a graft copolymer with a well-defined structure. The morpholino group on an initiator like this compound would impart specific properties, such as altered solubility or pH-responsiveness, to the resulting graft copolymer.
A study by Ekinci and coworkers demonstrated the synthesis of graft copolymers by combining photoinduced metal-free ATRP and ring-opening polymerization (ROP) simultaneously in one pot. nih.gov This approach highlights the versatility of using functional initiators to create complex polymer architectures under environmentally friendly conditions. nih.gov
Table 1: Research Findings in Graft Copolymerization
| Backbone/Macroinitiator | Grafted Monomer | Polymerization Method | Key Finding |
|---|---|---|---|
| P(MMA-co-BIEM)* | TMAMA/PAS** | ATRP ("Grafting From") | Synthesis of well-defined graft copolymers with regulated drug content for potential drug delivery systems. nih.gov |
| Poly(VDF-co-CTFE)*** | Various (e.g., Styrene, MMA) | ATRP ("Grafting From") | Pendant chloro-trifluoroethylene units served as initiating sites for ATRP to form graft copolymers. researchgate.net |
*P(MMA-co-BIEM): Copolymer of methyl methacrylate and 2-(2-bromoisobutyryloxy)ethyl methacrylate **TMAMA/PAS: [2-(methacryloyloxy)ethyl]trimethylammonium p-aminosalicylate ***P(VDF-co-CTFE): Poly(vinylidene fluoride-co-chlorotrifluoroethylene)
Dendron-Based Polymer Hybrids
Dendritic polymers, which include dendrimers and hyperbranched polymers, are macromolecules with highly branched, three-dimensional architectures. nih.gov They are characterized by a high density of terminal functional groups, low viscosity, and good solubility. nih.govnih.gov Dendron-based polymer hybrids combine a dendritic segment (dendron) with a linear polymer chain, creating unique linear-dendritic block copolymers (LDBCs). researchgate.net
The synthesis of these hybrids often employs ATRP, initiated from a dendron that has been functionalized with an initiating group. For example, a dendron with a focal point azide (B81097) group can be coupled to a molecule like propargyl 2-bromoisobutyrate via "click" chemistry. researchgate.net This creates a dendron-macroinitiator capable of initiating the polymerization of monomers such as styrene, resulting in an LDBC. The 2-bromoisobutyrate moiety is crucial for the controlled growth of the linear polymer block from the dendritic core. researchgate.net
The unique architecture of these LDBCs influences their self-assembly and material properties. Research has shown that the composition, such as the fraction of the poly(amidoamine) (PEE) dendron in a PEE-polystyrene LDBC, strongly affects the morphology of films produced by techniques like the "breath figure" method. researchgate.net The ability to precisely control the structure via ATRP allows for the fine-tuning of these properties for applications in nanomaterials and surface patterning. nih.govresearchgate.net
Surface-Initiated Polymerization and Materials Functionalization
Surface-initiated polymerization is a powerful technique for modifying the properties of materials by covalently attaching polymer chains to a surface. rsc.orgcmu.edu Among the available methods, surface-initiated ATRP (SI-ATRP) is particularly advantageous because it allows for the growth of well-defined polymer brushes with precise control over thickness, density, and composition. cmu.edumdpi.com The process begins with the immobilization of an ATRP initiator, such as this compound, onto the substrate. nih.gov
Grafting-From Approaches for Surface Modification
The "grafting-from" approach is highly effective for creating dense and uniform polymer brushes on various surfaces. cmu.edu This method involves anchoring initiator molecules to a substrate and subsequently polymerizing monomers from these surface-bound sites. nih.gov The resulting polymer layer can fundamentally alter the surface's properties, including its wettability, biocompatibility, and adhesion. cmu.edu
Silicon wafers and gold films are common substrates for surface modification via SI-ATRP. cmu.educmu.edu For silicon wafers with a native oxide layer (Si-OH), initiators can be attached using silane (B1218182) chemistry. cmu.edu Alternatively, for gold surfaces, initiators functionalized with thiol groups can form self-assembled monolayers (SAMs) that serve as the foundation for polymer brush growth. cmu.edu
The choice of monomer allows for the tailoring of surface properties. For example, polymerizing various methacrylate monomers can create surfaces with different characteristics. cmu.edu The thickness of the polymer brush can be controlled by adjusting the ratio of monomer to free initiator in the solution during polymerization. cmu.edu This precise control makes SI-ATRP a versatile tool for creating functional surfaces for applications ranging from biocompatible coatings to patterned materials. rsc.orgcmu.edu
Preparation of Polymer-Coated Nanoparticles
Surface-initiated ATRP is widely used to graft polymers from the surface of nanoparticles, creating organic-inorganic hybrid materials with combined or enhanced properties. cmu.edunih.gov Coating nanoparticles with polymers can improve their stability in solution, introduce new functionalities, and create stimuli-responsive systems. nih.gov
The first step involves functionalizing the nanoparticle surface with an ATRP initiator. For silica (B1680970) nanoparticles (SiO₂), this is often achieved by reacting surface silanol (B1196071) groups with a silane-functionalized initiator or by modifying surface amine groups with α-bromoisobutyryl bromide. nih.gov Similarly, gold nanoparticles (AuNPs) can be functionalized using thiol-terminated initiators. nih.gov
Once the initiator is anchored, various monomers can be polymerized from the surface. For example, poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) brushes have been grafted from silica nanoparticles to create pH-responsive materials. nih.gov In another study, superparamagnetic iron oxide nanoparticles were functionalized with an initiator and used to graft poly(2-(methylsulfinyl)ethylacrylate), a polymer with potential biocompatibility. nih.gov The use of an initiator like this compound would introduce a morpholino functionality to the grafted polymer chains, which can be used for further conjugation or to impart specific solution behavior. sigmaaldrich.com
Table 2: Examples of Polymer-Coated Nanoparticles via SI-ATRP
| Nanoparticle Core | Initiator Type | Grafted Polymer | Application/Property |
|---|---|---|---|
| Silica (SiO₂) | Amine-reactive (e.g., BIBB*) | Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) | pH-responsive polymer brushes. nih.gov |
| Iron Oxide (Fe₃O₄) | Carboxylic acid-functionalized (BiBADA**) | Poly(2-(methylsulfinyl)ethylacrylate) (PMSEA) | Biocompatible hybrid material. nih.gov |
| Gold (Au) | Thiol-functionalized | Poly(N-isopropylacrylamide) (PNIPAM) | Thermo-responsive nanoparticles. nih.gov |
*BIBB: α-bromoisobutyryl bromide **BiBADA: 12-(2-bromoisobutyramido)dodecanoic acid
Mechanistic and Kinetic Investigations of Atrp Initiated by 2 4 Morpholino Ethyl 2 Bromoisobutyrate
Understanding Initiation Efficiency and Control
The efficacy of an Atom Transfer Radical Polymerization (ATRP) is fundamentally linked to the initiation step. For a polymerization to be well-controlled, yielding polymers with predetermined molecular weights and low dispersity (Đ), the rate of initiation must be at least as rapid as the rate of propagation. cmu.edu This ensures that all polymer chains begin to grow simultaneously.
The initiator, 2-(4-Morpholino)ethyl 2-bromoisobutyrate, possesses structural features that are highly advantageous for efficient initiation. As a tertiary alkyl halide, the carbon-bromine bond is sufficiently weakened, facilitating its homolytic cleavage upon interaction with the activator catalyst (e.g., Cu(I) complex). acs.org The reactivity of alkyl halide initiators in ATRP generally follows the order of tertiary > secondary > primary, which is consistent with the bond dissociation energies required for the homolytic cleavage of the carbon-halogen bond. acs.org
Furthermore, studies on structurally similar initiators, such as 2-hydroxyethyl 2-bromoisobutyrate (HEBiB), have demonstrated that the activation reaction between the initiator and the Cu(I) complex is significantly faster than competing side reactions like the disproportionation of the Cu(I) catalyst in protic media. cmu.edu This high rate of activation is crucial for achieving a high initiation efficiency, where nearly all initiator molecules generate a growing polymer chain. The presence of the morpholino group in the initiator molecule may also influence its solubility and interaction with the catalyst complex, particularly in polar solvent systems.
Impact of Catalyst Systems and Ligand Selection
The core of the ATRP catalytic cycle involves the reversible oxidation and reduction of copper. A copper(I) salt, typically copper(I) bromide (CuBr), acts as the activator. It abstracts the bromine atom from the initiator, this compound, to form a radical species and the oxidized copper(II) complex (e.g., CuBr₂/Ligand). This Cu(II) species then acts as the deactivator, reversibly transferring the bromine atom back to the propagating radical chain, thereby regenerating the dormant species and the Cu(I) activator.
The ratio of the activator [Cu(I)] to the deactivator [Cu(II)] is a critical parameter for controlling the polymerization. A small amount of Cu(II) is often added at the beginning of the polymerization to establish the equilibrium quickly and suppress termination reactions that can occur at the early stages of the polymerization when the radical concentration is highest. researchgate.net This ensures a low and constant concentration of active radicals throughout the process, leading to polymers with narrow molecular weight distributions. Studies involving surface-initiated ATRP have successfully employed CuBr/CuBr₂ catalyst combinations to control the growth of polymer brushes from surfaces. umich.edu
Table 1: Role of Copper Species in ATRP
| Copper Species | Oxidation State | Primary Role | Function |
|---|---|---|---|
| CuBr | Cu(I) | Activator | Reacts with the initiator/dormant chain (R-Br) to form a radical (R•) and the deactivator. |
Nitrogen-based ligands are essential components of the ATRP catalyst system. Their primary roles are to solubilize the copper salts in the polymerization medium and to modulate the redox potential of the copper center, which in turn adjusts the catalyst's activity. cmu.edu The choice of ligand significantly impacts the ATRP equilibrium constant (Kₐₜᵣₚ) and the polymerization kinetics.
2,2'-Bipyridine (bpy): Bipyridine and its alkyl-substituted derivatives, like 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy), were among the first ligands used in copper-mediated ATRP. While effective, they often form catalyst complexes that are less active than those formed with multidentate amine ligands. cmu.edu Incorporating strong electron-donating groups onto the bipyridine structure can increase the stability of the Cu(II) complex, leading to larger Kₐₜᵣₚ values and significantly faster polymerization rates. nih.gov
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA): This tridentate linear amine is a more active ligand than bpy. The Cu/PMDETA complex exhibits a lower redox potential, which shifts the ATRP equilibrium towards the active species, resulting in faster polymerization rates for monomers like styrene (B11656) and acrylates. cmu.edu It is also less expensive than many bipyridine derivatives. Catalyst systems like CuBr₂/PMDETA have been effectively used in various ATRP techniques. mdpi.com
Tris(2-pyridylmethyl)amine (TPMA): TPMA is a highly active tripodal tetradentate ligand that forms some of the most active copper catalysts for ATRP. cmu.educmu.edu The high activity of Cu/TPMA complexes allows for a significant reduction in the amount of catalyst required, making it a preferred ligand for advanced techniques such as ARGET and ICAR ATRP, where catalyst concentrations are in the parts-per-million (ppm) range. cmu.educmu.edu
Table 2: Comparison of Common Nitrogen-Based Ligands for Cu-ATRP
| Ligand | Type | Key Features | Relative Activity |
|---|---|---|---|
| 2,2'-Bipyridine (bpy) | Bidentate | Good control; activity can be tuned with substituents. | Moderate |
| PMDETA | Tridentate | Higher polymerization rates than bpy; cost-effective. | High |
Research into new ligand structures is ongoing, with a focus on enhancing catalyst activity and control, particularly in challenging environments like aqueous media. Morpholine-based ligands have been synthesized and investigated for their potential in ATRP. The inclusion of the morpholine (B109124) moiety, which contains both an ether and an amine group, can influence the ligand's basicity and the resulting copper complex's stability and solubility. e3s-conferences.orgresearchgate.net
The design of new ligands often involves modifying the electronic and steric properties around the central metal atom. For instance, creating ligands with reduced Lewis basicity can lead to a more stable copper(I) complex, which can slow down the polymerization rate but significantly improve control, resulting in polymers with lower dispersities. e3s-conferences.org While the direct application of novel morpholine-based ligands specifically with the this compound initiator is not extensively documented, the structural compatibility suggests a promising area for future research, potentially leading to highly controlled polymerizations of polar monomers or in aqueous systems.
Solvent Effects on Polymerization Kinetics and Control
The choice of solvent has a profound impact on ATRP, influencing the kinetics and degree of control more significantly than in conventional radical polymerizations. researchgate.net The solvent affects the solubility of the catalyst complex and can alter the redox potential of the copper species, thereby changing the ATRP equilibrium constant (Kₐₜᵣₚ) and the activation rate constant (kₐ꜀ₜ). acs.org
Generally, polar solvents increase the rate of polymerization. This is attributed to the greater stabilization of the more polar, charged transition state and the resulting copper(II) complex compared to the copper(I) complex. acs.org For example, kinetic studies on the activation of ethyl 2-bromoisobutyrate (a structural analog of the initiator in focus) with a Cu(I)/TPMA catalyst showed that kₐ꜀ₜ values could vary by nearly three orders of magnitude across different solvents. The rate constant was highest in highly polar solvents like dimethyl sulfoxide (B87167) (DMSO) and lowest in nonpolar solvents like ethyl acetate. acs.org
For the initiator this compound, which itself contains a polar morpholine group, a similar trend is expected. The initiator and the resulting polymer are likely to be more soluble in polar solvents, which, combined with the solvent's effect on the catalyst, would lead to faster polymerization rates.
Table 3: Effect of Solvent Polarity on ATRP Activation Rate Constant (kₐ꜀ₜ) for a Model System *
| Solvent | Polarity | Relative kₐ꜀ₜ |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | High | Very High |
| Acetonitrile (MeCN) | High | High |
| Dimethylformamide (DMF) | High | High |
| Anisole | Low | Low |
| Ethyl Acetate | Low | Very Low |
Data derived from studies using ethyl 2-bromoisobutyrate and Cu(I)/TPMA catalyst system, illustrating the general trend. acs.org
Advanced ATRP Techniques Utilizing the Initiator
To make ATRP more industrially viable and environmentally friendly, advanced techniques have been developed that drastically reduce the required catalyst concentration. The high efficiency of tertiary halide initiators like this compound makes them ideally suited for these methods. nih.gov
ARGET (Activators ReGenerated by Electron Transfer) ATRP: This technique uses a conventional, air-stable Cu(II) complex as the catalyst precursor and a reducing agent (e.g., tin(II) ethylhexanoate, ascorbic acid, or Cu(0)) to continuously regenerate the Cu(I) activator. acs.org This process compensates for any Cu(I) that is irreversibly lost to termination reactions, allowing for catalyst concentrations at ppm levels.
ICAR (Initiators for Continuous Activator Regeneration) ATRP: In this method, a conventional radical initiator (like AIBN) is added in small quantities to slowly and continuously reduce the Cu(II) deactivator to the Cu(I) activator. cmu.edu The rate of polymerization is controlled by the decomposition rate of the radical initiator, and the system can function with ppm levels of the copper catalyst. Studies have shown that ICAR ATRP of monomers like styrene proceeds effectively with various catalyst complexes (Cu/TPMA, Cu/PMDETA) using ethyl 2-bromoisobutyrate as the ATRP initiator. cmu.edu
Photoinduced ATRP (π-ATRP): This is a "greener" ATRP method that uses light (visible or UV) to photoreduce the Cu(II) complex to Cu(I), often without the need for a chemical reducing agent or radical initiator. cmu.edu The polymerization can be controlled by simply switching the light source on and off. This technique can be viewed as a hybrid of ARGET and ICAR ATRP and has been shown to work with ppm levels of copper catalyst and standard initiators like ethyl 2-bromoisobutyrate. cmu.edu
Activators Generated by Electron Transfer (AGET) ATRP
AGET ATRP is a robust method that allows for polymerization in the presence of limited amounts of oxygen by employing a reducing agent to continuously regenerate the activator, typically a Cu(I) complex, from the oxidized Cu(II) deactivator. researchgate.net This process mitigates the need for rigorous deoxygenation and allows for very low catalyst concentrations. cmu.edu The general mechanism involves the reduction of the Cu(II) complex by a reducing agent, which then activates the initiator, this compound, to start the polymerization.
Research into the AGET ATRP of various monomers using similar bromoisobutyrate initiators provides insight into the expected kinetics. For instance, in the AGET ATRP of poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA), the choice and concentration of the reducing agent have a direct impact on the polymerization kinetics.
A study on the AGET ATRP of PEGMA catalyzed by an iron(III)-porphyrin complex utilized stannous octoate as the reducing agent. polimi.it The results demonstrated that the polymerization followed first-order kinetics, indicating a constant concentration of active species during the process. The observed kinetic constant of the polymerization (kobs) was found to be directly dependent on the concentration of the reducing agent. polimi.it
| Equivalents of Sn(Oct)₂ (vs. Catalyst) | Observed Rate Constant (kobs, s⁻¹) | Monomer Conversion (after 3.5-4h) | Polydispersity Index (PDI) |
|---|---|---|---|
| 10 | 7.8 × 10⁻³ | High | ~1.13 |
| 4 | 4.6 × 10⁻³ | Moderate | ~1.13 |
| 1 | 1.4 × 10⁻³ | Low | ~1.13 |
Similarly, using ascorbic acid as a reducing agent in the aqueous AGET ATRP of oligo(ethylene glycol) monomethyl ether methacrylate (OEOMA) allows for the synthesis of high-molecular-weight polymers with good control. researchgate.netresearchgate.net The polymerization can proceed at ambient temperature, and using a CuCl₂/Tris[(2-pyridyl)methyl]amine (TPMA) complex can lead to a slower but more controlled polymerization compared to its CuBr₂ equivalent. researchgate.net
Electrochemically Mediated ATRP (eATRP)
Electrochemically mediated ATRP (eATRP) offers an alternative and highly precise method for controlling the polymerization process. In eATRP, the Cu(I) activator is regenerated from the Cu(II) deactivator via electrochemical reduction. sjtu.edu.cnmdpi.com This technique eliminates the need for chemical reducing agents and their byproducts. google.com The rate of polymerization can be exquisitely controlled by modulating the applied electrical potential, which directly governs the concentration of the Cu(I) activator. google.comillinois.edu
The mechanism for eATRP starts when an applied potential reduces the Cu(II) deactivator at the electrode surface. sjtu.edu.cn This newly formed Cu(I) activator then diffuses into the bulk solution to react with the initiator, such as this compound, generating the propagating radical and reforming the Cu(II) species. The process allows for polymerization to be started, stopped, or modulated simply by turning the current on or off or adjusting the potential. mdpi.com
Kinetic studies on the eATRP of styrene using a CuBr₂/TPMA catalyst system in various solvents have shown that the choice of solvent and initiator concentration are critical parameters. mdpi.com Dimethylformamide (DMF) was identified as a suitable solvent for the polymerization at 80 °C. mdpi.com The living nature of the polymerization is often confirmed through chain extension experiments and the ability to control the reaction temporally. mdpi.com
| Parameter | Influence on eATRP | Example System/Observation |
|---|---|---|
| Applied Potential (Eapp) | Directly controls the rate of Cu(I) regeneration and thus the overall polymerization rate. | Increasing the cathodic potential enhances the rate of polymerization. |
| Solvent | Affects catalyst solubility, redox potential, and reaction kinetics. | DMF was found to be a superior solvent over CH₃CN and DMSO for the eATRP of styrene. mdpi.com |
| Initiator Concentration | Determines the number of growing polymer chains and the final molecular weight. | Linear evolution of molecular weight with monomer conversion is expected. |
| Catalyst/Ligand | The redox properties of the copper complex (e.g., Cu/TPMA) determine the required potential. | The CuBr₂/TPMA complex is a common and effective catalyst for eATRP. mdpi.com |
Mechanistic Insights into Reversible Deactivation Pathways
The central feature of ATRP is the reversible deactivation of the growing polymer chain. This process is governed by a dynamic equilibrium between a small number of active, propagating radicals (P•) and a large majority of dormant species (P-X), which are polymer chains capped with a halogen atom (in this case, bromine from the initiator). cmu.edu The initiator, this compound, provides this bromine atom.
The equilibrium is characterized by the rate constant of activation (kact) and the rate constant of deactivation (kdeact). cmu.edu
P-Br + Cu(I)/Ligand ⇌ P• + Br-Cu(II)/Ligand (Dormant Species) (Active Radical)
The ratio of these two constants defines the ATRP equilibrium constant, KATRP = kact / kdeact. A low value for KATRP ensures that the concentration of active radicals at any given moment is very low, which minimizes termination reactions and allows for controlled polymer growth. cmu.edu The rate of polymerization is directly proportional to the concentration of the activator [Cu(I)] and inversely proportional to the concentration of the deactivator [Cu(II)]. cmu.edu
The structure of the initiator plays a crucial role. The carbon-bromine bond in the 2-bromoisobutyrate group is sufficiently weak to be homolytically cleaved by the Cu(I) complex, but also strong enough for the bromine atom to be efficiently transferred back from the Br-Cu(II) complex to the propagating radical, thus ensuring a rapid deactivation process. This rapid and reversible deactivation is the key to achieving polymers with low polydispersity and predetermined molecular weights. The morpholino group itself does not directly participate in the activation-deactivation cycle but can influence the solubility and functionality of the resulting polymer.
Tailoring Polymer Functionality Via the Morpholino Moiety
Integration of Morpholine (B109124) Group for Specific Interactions
The integration of the morpholine group into polymers provides a powerful tool for directing specific molecular interactions, a feature critical for applications in biotechnology and medicine. The morpholine ring, a heterocyclic amine ether, possesses a unique set of properties that facilitate these interactions. For instance, the nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor, while its tertiary amine nature allows for pH-dependent protonation. mdpi.com
This functionality is particularly exploited in the field of antisense therapy, where phosphorodiamidate morpholino oligomers (PMOs) are designed to bind to specific sequences of RNA, thereby sterically blocking translation or splicing. nih.govaustinpublishinggroup.comresearchgate.net The uncharged backbone of these morpholino-based oligomers, a key distinction from native nucleic acids, minimizes non-specific electrostatic interactions with proteins and other cellular components, leading to high specificity and reduced off-target effects. austinpublishinggroup.comnih.gov The solubility and nuclease resistance of these oligomers are also notable advantages. nih.govresearchgate.net
Beyond nucleic acid recognition, the morpholine moiety can be leveraged for interactions with other biological targets. Its ability to engage in molecular interactions can enhance the potency of a molecule or modulate its pharmacokinetic properties. researchgate.net Polymers containing the morpholine group, such as Poly(N-acryloyl morpholine) (PNAM), are recognized for being non-cytotoxic, biocompatible, and highly hydrophilic, making them excellent candidates for biomedical applications where minimizing non-specific protein binding is crucial. researchgate.net The initiator, 2-(4-Morpholino)ethyl 2-bromoisobutyrate, serves as an effective starting point for synthesizing polymers that carry this valuable functionality, which can be used to bind to RNA or other therapeutics. sigmaaldrich.com
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 627106-74-5 | sigmaaldrich.com |
| Molecular Formula | C10H18BrNO3 | guidechem.com |
| Molecular Weight | 280.16 g/mol | guidechem.com |
| Primary Use | ATRP Initiator | guidechem.com |
| Key Functionality | Morpholino group for therapeutic binding | sigmaaldrich.com |
| Storage Temperature | 2-8°C | sigmaaldrich.comguidechem.com |
Preparation of Biomolecule-Polymer Conjugates and Hybrid Systems
The synthesis of biomolecule-polymer conjugates is a rapidly advancing field aimed at combining the specific functions of biological macromolecules with the tailored properties of synthetic polymers. nih.govresearchgate.net These hybrid materials can exhibit enhanced stability, controlled activity, and novel functionalities. rsc.org One of the most effective strategies for creating these conjugates is the "grafting-from" method, where polymer chains are grown directly from initiation sites on the biomolecule's surface. rsc.orgnih.gov
This compound is an ideal initiator for this approach, particularly when using ATRP. nih.gov The process typically involves two steps:
Functionalization of the Biomolecule: The initiator is covalently attached to the biomolecule (e.g., a protein, peptide, or nucleic acid). This is often achieved by modifying the initiator to have a reactive group that can form a stable bond with specific amino acid residues (like lysine or cysteine) or the terminal groups of the biomolecule. nih.govgoogle.com
Polymerization: The resulting biomolecule-macroinitiator is then used to initiate the polymerization of a desired monomer. This "grafting-from" technique allows for the synthesis of conjugates with a high grafting density and well-controlled polymer chain lengths, which is often difficult to achieve with "grafting-to" methods. nih.govnih.gov
This methodology has been successfully used to create a variety of hybrid systems. For example, polymers can be grown from proteins to improve their stability, prolong their circulation half-life, and introduce stimuli-responsive behavior. rsc.orgnih.gov The morpholino group, introduced by the initiator, can add another layer of functionality, such as specific targeting or pH-responsiveness, to the final conjugate. The ability to grow polymers directly from biomolecules under aqueous conditions, which is possible with techniques like AGET ATRP, is particularly advantageous for preserving the structure and function of sensitive biological molecules. nih.gov
Table 2: Overview of "Grafting-From" Method for Bioconjugation
| Step | Description | Key Advantage |
|---|---|---|
| 1. Initiator Attachment | The ATRP initiator, such as a derivative of this compound, is covalently bonded to the target biomolecule. | Creates a stable macroinitiator for controlled polymerization. |
| 2. Polymer Growth | Monomers are added and polymer chains are grown directly from the initiation sites on the biomolecule's surface via a controlled polymerization technique like ATRP. | Allows for precise control over polymer chain length and high grafting density, leading to well-defined conjugates. nih.gov |
| 3. Purification | The final biomolecule-polymer conjugate is purified to remove unreacted monomers and catalysts. | The "grafting-from" process can offer a more facile purification compared to "grafting-to" methods. nih.gov |
Design of Stimuli-Responsive Polymer Architectures
"Smart" polymers, or stimuli-responsive polymers, are materials that undergo significant changes in their physical or chemical properties in response to small changes in their external environment. researchgate.netmdpi.com These triggers can include pH, temperature, light, or specific molecules. utwente.nlnih.gov The incorporation of the morpholine moiety, facilitated by initiators like this compound, is a highly effective strategy for designing pH-responsive polymers.
The tertiary amine in the morpholine ring has a pKa value (the pKa of morpholine itself is ~8.3) that makes it sensitive to changes in pH around physiological conditions. mdpi.com In acidic environments, the nitrogen atom becomes protonated, leading to a positive charge. This change in charge state has profound effects on the polymer's properties:
Solubility: The protonation increases the polymer's hydrophilicity, often causing a transition from a collapsed, hydrophobic state to a swollen, hydrophilic state. This can be used to trigger the release of an encapsulated drug in the acidic microenvironment of a tumor or within a cell's endosome. mdpi.com
Conformation: The electrostatic repulsion between the newly formed positive charges along the polymer backbone can cause the polymer chain to uncoil and expand.
This pH-responsiveness has been utilized to create smart hydrogels for drug delivery and tissue engineering. nih.gov For instance, hydrogels made from morpholine-containing polymers can exhibit significant changes in their swelling behavior based on the pH of the surrounding medium. nih.gov Furthermore, morpholine-derived polymers can also be designed to be thermo-responsive. mdpi.com By copolymerizing morpholino-containing monomers with other monomers, it is possible to fine-tune the Lower Critical Solution Temperature (LCST) of the resulting polymer, creating materials that can undergo a soluble-to-insoluble phase transition at a specific temperature, such as body temperature. mdpi.com This dual pH and thermo-responsiveness opens the door to creating highly sophisticated materials that can respond to multiple cues in a controlled manner. mdpi.com
Table 3: Examples of Stimuli-Responsive Polymers Containing Morpholine Derivatives
| Polymer System | Stimulus | Response | Potential Application |
|---|---|---|---|
| Poly(N-ethyl morpholine methacrylate) (Poly-EMM) | pH | Swelling degree changes from ~200% to 2600% depending on pH. nih.gov | Smart hydrogels for drug delivery. nih.gov |
| Poly(thiomorpholine oxide ethyl methacrylate) (PTHOXMA) | pH & Temperature | Exhibits LCST behavior in alkaline conditions but not in acidic medium due to amine protonation. mdpi.comresearchgate.net | Materials for biological applications requiring dual responsiveness. mdpi.com |
| Poly(N-acryloylmorpholine) (PNAM) | (Generally non-responsive but used in responsive systems) | High water solubility and biocompatibility. researchgate.net | Component in stimuli-responsive copolymers and hydrogels. researchgate.net |
Advanced Characterization Methodologies for Polymer Products
Molecular Weight and Polydispersity Analysis by Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for determining the molecular weight and molecular weight distribution of polymers. shimadzu.com The technique separates molecules based on their hydrodynamic volume in solution. Larger molecules elute faster from the chromatography column, while smaller molecules penetrate the porous packing material more deeply and elute later. shimadzu.comazom.com This separation allows for the calculation of several key parameters: the number-average molecular weight (M_n), the weight-average molecular weight (M_w), and the polydispersity index (PDI or Ð), which is the ratio of M_w/M_n. shimadzu.comazom.com
In the context of polymers synthesized using 2-(4-Morpholino)ethyl 2-bromoisobutyrate, GPC is crucial for confirming the controlled nature of the polymerization. A successful controlled polymerization is characterized by a linear increase in molecular weight with monomer conversion and a low PDI value, typically below 1.5 and often approaching 1.1. cmu.educmu.edu
For instance, when this initiator is used to create a macroinitiator for the synthesis of amphiphilic block copolymers, GPC traces are used to confirm the clean chain extension from the first block to the second. cmu.edu This is observed as a distinct shift of the GPC trace to a higher molecular weight region while maintaining a narrow, monomodal peak, indicating the absence of residual macroinitiator or unwanted homopolymer. cmu.edu Research on various block copolymers synthesized via ATRP demonstrates the utility of GPC in verifying the formation of well-defined structures with narrow polydispersities. cmu.edursc.orgrsc.org
Table 1: Example GPC Data for Block Copolymers Synthesized via Controlled Radical Polymerization
This table presents representative data for various amphiphilic block copolymers, illustrating the typical molecular weights and low polydispersity indices achieved, which would be expected for polymers synthesized using a well-defined initiator like this compound.
| Polymer | Synthesis Method | M_n (g/mol) | PDI (M_w/M_n) | Reference |
|---|---|---|---|---|
| PMA-b-PDMAEMA | ATRP | 14,500 | 1.24 | cmu.edu |
| PMMA-b-PDMAEMA | ATRP | 19,800 | 1.18 | cmu.edu |
| PMEMA-b-PMAA | RAFT | 24,100 | 1.13 | rsc.org |
| PEG-b-PDMAEMA | SARA ATRP | 11,300 | 1.13 | nih.gov |
| PMEA-b-PAN | ATRP | 8,900 | 1.21 | doi.org |
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed chemical structure of molecules, including polymers. weebly.comcore.ac.ukbbhegdecollege.com For polymer characterization, ¹H NMR and ¹³C NMR are most commonly used. rsc.org ¹H NMR provides information on the local chemical environment of protons, allowing for the confirmation of the polymer's repeat unit structure, the identification of end-groups derived from the initiator, and the calculation of monomer conversion during polymerization. rsc.orgmdpi.com
For a polymer initiated with this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the initiator fragment and the polymerized monomer units. The signals from the morpholino group (typically appearing in the range of 2.4-3.7 ppm) and the adjacent ethyl group would confirm the incorporation of the initiator at the beginning of the polymer chain. rsc.orgrsc.org The spectrum would also show broad resonances corresponding to the polymer backbone and any side-chain protons from the monomer units. mdpi.commdpi.com
By comparing the integration of proton signals from the consumed monomer with those of the resulting polymer, the degree of polymerization can be estimated. rsc.org In the case of block copolymers, ¹H NMR is essential for determining the ratio of the different monomer units by comparing the integrals of signals unique to each block. rsc.orgrsc.org
Table 2: Representative ¹H NMR Chemical Shifts for a Hypothetical Polymer Initiated with this compound
The following table outlines the expected proton NMR signals for a polymer, such as poly(methyl methacrylate), initiated with this compound. Chemical shifts (δ) are approximate and given in ppm relative to a standard reference.
| Assignment | Structure Fragment | Expected Chemical Shift (δ, ppm) | Reference for Similar Structures |
|---|---|---|---|
| Initiator: Morpholino Protons (-CH₂-N-CH₂-) | O(CH₂CH₂)₂N- | ~2.5 | rsc.org |
| Initiator: Morpholino Protons (-CH₂-O-CH₂-) | O(CH₂CH₂)₂N- | ~3.6 | rsc.org |
| Initiator: Ethyl Protons (-O-CH₂-CH₂-N) | -O-CH₂-CH₂-N- | ~4.2 and ~2.7 | mdpi.com |
| Initiator: Methyl Protons (-C(CH₃)₂) | -C(CH₃)₂- | ~1.1 - 1.9 | rsc.org |
| Polymer Backbone (e.g., PMMA) (-CH₂-) | -[-CH₂-C(CH₃)(COOCH₃)-]- | ~1.8 - 2.1 | mdpi.com |
| Polymer Side-Chain (e.g., PMMA) (-OCH₃) | -[-CH₂-C(CH₃)(COOCH₃)-]- | ~3.6 | mdpi.com |
Investigating Polymer Composition and Architecture (e.g., Block Segment Ratios, Branching Density)
For block copolymers, the ratio of the different blocks significantly influences their properties, especially for amphiphilic systems where it dictates their self-assembly behavior. cmu.edumdpi.com As mentioned, ¹H NMR spectroscopy is the primary method for determining these block segment ratios. By integrating the signals corresponding to each type of monomer unit, a precise compositional analysis can be performed. rsc.org
The architecture, such as the formation of linear diblock copolymers versus more complex structures like star or graft polymers, is also a key area of investigation. nih.gov When this compound is used to synthesize a linear macroinitiator, subsequent polymerization of a second monomer should ideally lead to clean chain extension, forming a diblock copolymer. cmu.edu GPC analysis is crucial here to confirm that the entire population of the first block has initiated the growth of the second, evidenced by a clean shift in the chromatogram without shoulders or residual peaks from the macroinitiator. cmu.edursc.org The combination of GPC and NMR allows for a comprehensive understanding of the final polymer's composition and its architectural purity. rsc.orgrsc.org
Dynamic Light Scattering (DLS) for Polymer Self-Assembly Studies
Amphiphilic block copolymers, which consist of covalently linked hydrophilic and hydrophobic segments, can spontaneously self-assemble in a selective solvent (such as water) to form nanoscale structures, most commonly micelles. mdpi.commdpi.com These micelles typically feature a core formed by the insoluble hydrophobic blocks, surrounded by a corona of the soluble hydrophilic blocks. mdpi.com Dynamic Light Scattering (DLS) is a key technique for studying this self-assembly process. researchgate.netrsc.org
DLS measures the time-dependent fluctuations in the intensity of light scattered by particles undergoing Brownian motion in a solution. rsc.org From these fluctuations, the hydrodynamic diameter (D_h) of the particles (e.g., micelles) and their size distribution (often expressed as a Polydispersity Index, PDI, from DLS) can be determined. rsc.orgmdpi.com
For polymers derived from this compound, where the resulting polymer can be designed to be amphiphilic, DLS is used to confirm the formation and characterize the size of the resulting nano-aggregates in aqueous solution. rsc.org For example, a block copolymer containing a hydrophilic poly(2-(N-morpholino)ethyl methacrylate) (PMEMA) block and a hydrophobic block will form micelles in water. rsc.org DLS measurements would reveal the presence of nanoparticles, typically in the range of 20 to 200 nm, confirming the amphiphilic nature and self-assembly of the copolymer. researchgate.netnih.gov The measured size and uniformity are critical for applications such as drug delivery. nih.gov
Table 3: Example DLS Data for Micelles from Amphiphilic Block Copolymers in Aqueous Solution
This table provides representative DLS results for the self-assembled structures of different amphiphilic block copolymers, showing typical hydrodynamic diameters and size distributions.
| Polymer System | Hydrodynamic Diameter (D_h, nm) | PDI (DLS) | Reference |
|---|---|---|---|
| PNIPA-b-PEGMEM Copolymers | 26 - 95 | 0.51 - 0.65 | mdpi.com |
| PMEMA-b-PMAA Copolymers | 22 - 38 | 0.06 - 0.18 | rsc.org |
| β-carotene nanoparticles with PCL-b-PEG | 42 | N/A | nih.gov |
| PEG-b-(PC-g-PDMAEMA) Micelles | ~160 | <0.2 (implied narrow) | nih.gov |
Challenges and Future Research Directions
Enhancing Initiator Versatility and Efficiency
A primary challenge in ATRP is achieving optimal control over the polymerization process for a wide range of monomers under diverse conditions. For 2-(4-Morpholino)ethyl 2-bromoisobutyrate, research efforts are directed at improving initiation efficiency to ensure that a greater number of polymer chains grow simultaneously. This leads to polymers with more uniform chain lengths and lower molecular weight distributions (polydispersity), which is a critical factor for high-performance applications.
Future work involves fine-tuning the initiator's molecular structure to improve its reactivity with various catalytic systems. The goal is to achieve faster and more controlled polymerizations, even with traditionally difficult monomers. Another aspect is enhancing its performance in different solvent systems. While it is prized for its solubility in protic and aqueous media, its efficiency can vary, with slower and less controlled polymerization observed in pure water compared to water/alcohol mixtures. Research is aimed at developing catalyst systems that work synergistically with this initiator to overcome these limitations and broaden its applicability.
Development of Greener Polymerization Systems
The push towards sustainable chemistry is a significant driver of innovation in polymer science. While the use of this compound in aqueous media is already a step towards "green" chemistry, future research is focused on further reducing the environmental impact of the polymerization process. A key objective is to minimize the concentration of the copper catalyst, which is a potential environmental concern. This is being addressed through techniques like Activators Re-generated by Electron Transfer (ARGET) or Initiators for Continuous Activator Regeneration (ICAR) ATRP, which use reducing agents to regenerate the active catalyst form, allowing for catalyst concentrations in the parts-per-million range.
Furthermore, there is a growing interest in pairing this initiator with bio-based monomers to create polymers from renewable resources. The development of polymerization systems that can be triggered by external stimuli, such as light (photo-induced ATRP) or an electrical potential (electro-ATRP), represents another frontier. These methods can reduce the need for high temperatures and chemical reagents, leading to more energy-efficient and cleaner reactions.
Expanding Applications in Emerging Materials Science Fields
The unique properties of polymers initiated with this compound, such as pH-responsiveness derived from the morpholino group, have made them suitable for applications like drug delivery and hydrogels. Future research aims to leverage these characteristics for more complex and advanced materials.
One promising area is the creation of multi-stimuli-responsive materials. These are "smart" polymers that can react to multiple environmental changes, such as pH, temperature, and specific ions, simultaneously. Such materials are being explored for sophisticated drug delivery systems that can release their payload with high precision at a target site, as well as for advanced sensors and actuators. Another emerging field is the development of biocompatible coatings for medical implants and devices. Polymers synthesized with this initiator can be designed to prevent biofouling or to promote specific cell interactions, enhancing the integration and performance of biomedical devices. There is also potential in the area of tissue engineering, where functional hydrogels can act as scaffolds that mimic the natural cellular environment to support tissue regeneration.
Computational and Theoretical Studies for Mechanistic Prediction
To accelerate the development of new and improved polymerization systems, researchers are increasingly turning to computational and theoretical modeling. These studies, often employing methods like Density Functional Theory (DFT), provide profound insights into the fundamental mechanisms of ATRP that are difficult to observe experimentally.
Data and Compound Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Morpholino)ethyl 2-bromoisobutyrate, and how is its purity validated in academic settings?
- Methodology : The compound is typically synthesized via esterification or substitution reactions. For example, analogous compounds like ethyl 2-bromoisobutyrate are prepared by reacting brominated acids with alcohols (e.g., ethanol) under acidic conditions . For the morpholinoethyl derivative, 2-bromoisobutyric acid may react with 4-morpholinoethanol using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or via nucleophilic substitution.
- Characterization : Purity is confirmed using:
- NMR Spectroscopy : To verify structural integrity (e.g., morpholino proton signals at δ 2.5–3.5 ppm and ester carbonyl at ~170 ppm).
- IR Spectroscopy : Peaks for C=O (~1720 cm⁻¹) and C-Br (~550 cm⁻¹) bonds .
- GC/MS or HPLC : To assess purity and quantify residual solvents .
Q. How does this compound function as an ATRP initiator compared to ethyl 2-bromoisobutyrate?
- Mechanistic Insight : The morpholino group enhances solubility in polar solvents (e.g., THF, DMF) and may modulate initiation efficiency due to steric and electronic effects. Ethyl 2-bromoisobutyrate is a standard ATRP initiator, but the morpholinoethyl derivative could offer better control over polymer dispersity (Đ) in hydrophilic systems .
- Experimental Validation : Compare polymerization kinetics (e.g., rate constants via ) and molecular weight distributions (GPC analysis) for both initiators under identical conditions (CuBr catalyst, 60–80°C) .
Advanced Research Questions
Q. What strategies optimize polymerization outcomes when using this compound in block copolymer synthesis?
- Key Parameters :
- Catalyst System : CuBr/PMDETA (pentamethyldiethylenetriamine) for better catalytic activity in polar media .
- Solvent Choice : THF or DMF to leverage the initiator’s solubility.
- Temperature : 70–90°C balances initiation rate and side-reaction suppression.
Q. How can researchers address discrepancies in molecular weight distributions when using this initiator in complex monomer systems?
- Contradiction Analysis : Broader dispersity (Đ > 1.3) may arise from:
- Termination Reactions : Monitor via UV-vis spectroscopy for Cu(I)/Cu(II) redox shifts.
- Chain Transfer : Mitigate by reducing temperature or adding deoxygenating agents (e.g., freeze-pump-thaw cycles) .
Q. What structural modifications of this compound enhance its utility in stimuli-responsive polymer design?
- Functionalization Approaches :
- pH-Responsive Systems : Replace morpholino with tertiary amines for protonation-driven solubility changes.
- Thermoresponsive Polymers : Introduce oligo(ethylene glycol) side chains via post-polymerization modification.
Critical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
